N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide
Description
N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methylthio group at the 4-position and a 5-nitrothiophene-2-carboxamide moiety at the 2-position. This structure combines electron-withdrawing (nitro) and electron-donating (methylthio) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S3/c1-20-7-3-2-4-8-11(7)14-13(22-8)15-12(17)9-5-6-10(21-9)16(18)19/h2-6H,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPMWIFCJIADAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminobenzothiazole with appropriate reagents to introduce the methylthio and nitro groups . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as iodine or phosphorus pentasulfide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation . Additionally, its antimicrobial activity is linked to the disruption of bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Antibacterial Activity : The presence of electron-withdrawing groups (e.g., trifluoromethyl, nitro) enhances antibacterial potency by promoting redox cycling, a mechanism common to nitroheterocyclic antibiotics . The trifluoromethyl-substituted analog (42% purity) showed moderate activity, while the difluorophenyl analog (99.05% purity) exhibited superior efficacy, likely due to improved solubility and membrane penetration .
- Fluorescence Properties: Benzo[d]thiazole derivatives like Compound 1 demonstrate temperature-dependent fluorescence, attributed to twisted intramolecular charge-transfer (TICT) states. Substituents such as methoxy or dimethylamino groups modulate emission wavelengths .
Key Insights :
- HATU-Mediated Coupling : The synthesis of nitrothiophene carboxamides universally employs HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for activating the carboxylic acid group, ensuring high coupling efficiency even with sterically hindered amines .
- Purity Challenges : The trifluoromethyl-substituted analog (42% purity) required extensive purification due to byproduct formation, whereas simpler substituents (e.g., difluorophenyl) achieved near-quantitative purity .
Physicochemical and Pharmacokinetic Profiles
Antibacterial Mechanism
Nitrothiophene carboxamides act via nitro group reduction by bacterial nitroreductases, generating cytotoxic radicals that disrupt DNA repair. The narrow-spectrum activity of these compounds (e.g., against Clostridioides difficile) is attributed to selective reductase expression in anaerobic pathogens .
Anticancer Potential
Thiazole derivatives, such as 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide, exhibit IC₅₀ values <2 µg/mL against HepG-2 liver cancer cells.
Fluorescence and Material Science
Benzothiazole derivatives with methoxy or dimethylamino substituents display tunable fluorescence, making them candidates for organic light-emitting diodes (OLEDs) or bioimaging probes .
Biological Activity
N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of neuroprotection and cancer therapy. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes key functional groups that contribute to its biological properties, such as the methylthio and nitro groups, which are known to influence pharmacological activity.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of compounds similar to this compound. For instance, a related compound demonstrated significant inhibition of neuronal nitric oxide synthase (nNOS), leading to improved motor functions in a rat model of Parkinson's disease (PD) . The mechanism involved selective inhibition of nNOS, resulting in increased dopamine levels and decreased glutamate toxicity.
Table 1: Neuroprotective Activity of Related Compounds
| Compound Name | nNOS Inhibition (%) | Dopamine Increase (µM) | Glutamate Decrease (µM) |
|---|---|---|---|
| Compound 18 | 66.73 | 150 | 20 |
| This compound | TBD | TBD | TBD |
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Research indicates that thiazole and benzothiazole derivatives exhibit promising activity against various cancer cell lines. For example, thiazole derivatives have shown efficacy against breast cancer and colon carcinoma cell lines with IC50 values indicating potent cytotoxic effects .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | Breast Cancer | 27.3 |
| Compound B | Colon Carcinoma | 6.2 |
| This compound | TBD |
The biological activity of this compound is believed to be mediated through multiple pathways:
- Nitric Oxide Synthase Inhibition : The compound's structural features suggest it may inhibit nNOS selectively, which is crucial for neuroprotection.
- Cell Cycle Regulation : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
- Reactive Oxygen Species (ROS) Modulation : The presence of nitro groups can influence oxidative stress responses, potentially leading to reduced tumor growth.
Case Studies
In a notable study involving a related compound, researchers observed significant improvements in motor functions in PD models after treatment with derivatives similar to this compound. This was attributed to enhanced dopaminergic signaling and reduced neuroinflammation .
Another study focusing on thiazole derivatives found that these compounds could inhibit the proliferation of various cancer cell lines effectively, suggesting a broad therapeutic potential across different types of cancer .
Q & A
Q. Critical Parameters :
- Dry solvent conditions to prevent side reactions.
- Stoichiometric control of HATU (1.1–1.5 equiv.) to ensure complete activation.
- Reaction temperature (0–25°C) to minimize nitro group degradation.
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key signals confirm its structure?
Answer:
Key techniques include:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Mass Spectrometry (HRMS) :
Advanced: How can researchers resolve contradictions in purity data (e.g., 42% vs. 99%) observed during synthesis optimization?
Answer:
Discrepancies in purity often arise from:
- Reaction Stoichiometry : Excess coupling agents (e.g., HATU) may generate byproducts. Use LCMS to monitor intermediate formation and adjust reagent ratios .
- Chromatographic Conditions : Optimize mobile phase polarity (e.g., gradient elution with 10–50% ethyl acetate in hexane) to separate closely eluting impurities .
- Crystallization Solvents : Switch from ethanol to acetonitrile or DMF/water mixtures to improve crystal lattice selectivity.
Q. Example Workflow :
Analytical HPLC : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile (40:60 to 10:90 gradient over 20 min) to identify impurities.
Scale-Up Adjustments : If impurities persist, repeat the coupling step at 0°C for 24 hours to favor amide bond formation over side reactions .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting antibacterial activity in this compound class?
Answer:
SAR studies should focus on:
- Nitrothiophene Modifications : Replace the nitro group with cyano or sulfonamide to assess electron-withdrawing effects on bacterial membrane penetration .
- Benzothiazole Substituents : Introduce halogens (e.g., Cl, F) at the 6-position to enhance hydrophobic interactions with bacterial enzymes like DNA gyrase .
- Methylthio Group Optimization : Test methylthio (-SCH₃) against ethylthio (-SC₂H₅) to evaluate steric effects on target binding .
Q. Experimental Design :
- In Vitro Assays : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Molecular Dynamics (MD) Simulations : Dock derivatives into the active site of S. aureus FabI (enoyl-ACP reductase) to predict binding affinities .
Advanced: How can conflicting biological activity data (e.g., cytotoxicity vs. antimicrobial efficacy) be systematically analyzed?
Answer:
Dose-Response Curves : Establish IC₅₀ (cytotoxicity) and MIC (antimicrobial) values in parallel. A selectivity index (SI = IC₅₀/MIC) >10 indicates therapeutic potential .
Mechanistic Studies :
- ROS Assays : Measure reactive oxygen species (ROS) generation in mammalian vs. bacterial cells to identify off-target effects.
- Proteomics : Compare protein expression profiles in treated cells to pinpoint pathways affected by cytotoxicity (e.g., apoptosis markers like caspase-3) .
Structural Tweaks : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce mammalian cell membrane permeability while retaining bacterial target affinity .
Basic: What computational methods are suitable for predicting the reactivity of the nitro group in this compound?
Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model nitro group reduction potentials and electron density maps.
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C-NO₂⋯H bonds) to predict stability under physiological conditions .
- pKa Prediction : Tools like ACD/Labs or MarvinSuite estimate nitro group acidity (predicted pKa ~ -2 to -4), guiding formulation for in vivo studies .
Advanced: How can researchers address low yields in the final coupling step during scale-up?
Answer:
- Solvent Optimization : Replace DCM with THF or DMF to enhance reagent solubility.
- Microwave-Assisted Synthesis : Conduct reactions at 80°C for 10–15 minutes to accelerate kinetics (yield improvement from 50% to 85% reported in analogous systems) .
- Catalytic Additives : Add 5 mol% DMAP (4-Dimethylaminopyridine) to stabilize the active ester intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
